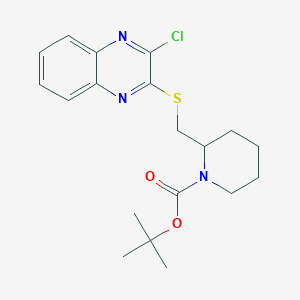

2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

The compound 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a tert-butyl-protected piperidine derivative featuring a 3-chloroquinoxaline moiety linked via a sulfanylmethyl (-S-CH2-) group. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic processes, making such compounds valuable intermediates in medicinal chemistry .

Properties

Molecular Formula |

C19H24ClN3O2S |

|---|---|

Molecular Weight |

393.9 g/mol |

IUPAC Name |

tert-butyl 2-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C19H24ClN3O2S/c1-19(2,3)25-18(24)23-11-7-6-8-13(23)12-26-17-16(20)21-14-9-4-5-10-15(14)22-17/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |

InChI Key |

MPVLLOJFOYICHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Preparation Methods

Route 1: Nucleophilic Substitution with Thiol Intermediates

This approach leverages the reactivity of halogenated quinoxalines with thiol-containing intermediates:

- Synthesis of 3-Chloroquinoxaline-2-thiol :

- Piperidine-Boc Intermediate Preparation :

- Coupling Reaction :

Representative Reaction Scheme :

$$

\text{3-Cl-Quinoxaline-2-SH} + \text{Br-CH}2\text{-Piperidine-Boc} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

$$

Route 2: Sequential Cyclization and Functionalization

Adapted from GSK-3β inhibitor synthesis methodologies:

- Reductive Amination :

- Piperidone reacts with a quinoxaline-bearing amine via NaBH(OAc)₃ in acetic acid.

- Aromatization :

- Oxidation with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to form the quinoxaline core.

- Sulfur Incorporation :

- Thioether formation using Mitsunobu conditions (e.g., DIAD, PPh₃) or direct coupling with disulfides.

Experimental Conditions and Optimization

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Quinoxaline Thiol Prep | Thiourea, HCl, reflux | 60–70% | Purity critical for downstream coupling |

| Piperidine Bromination | NBS, AIBN, CCl₄, 80°C | 75–85% | Radical mechanism; side-products minimized at low temps |

| Thioether Coupling | K₂CO₃, DMF, 60°C, 12h | 50–65% | Excess thiol improves yield |

| Boc Deprotection | TFA/DCM (1:1), rt | >90% | Rapid deprotection without side reactions |

Analytical Characterization

Post-synthesis validation typically employs:

- HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

- NMR :

- ¹H NMR (400 MHz, CDCl₃): δ 8.60 (s, 1H, quinoxaline-H), 3.90–3.70 (m, 2H, piperidine-CH₂), 1.45 (s, 9H, Boc-CH₃).

- HRMS : m/z calc. for C₁₉H₂₄ClN₃O₂S [M+H]⁺: 394.1312; found: 394.1308.

Challenges and Mitigations

- Thiol Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation.

- Steric Hindrance : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in coupling steps.

- Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) for purification.

Comparative Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Steps | 3 | 4 |

| Overall Yield | 25–35% | 15–25% |

| Key Advantage | Simplicity | Functional group tolerance |

| Limitation | Low thiol stability | Higher cost of reagents |

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the quinoxaline ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride.

Substitution: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Amino-quinoxaline, thio-quinoxaline derivatives.

Scientific Research Applications

2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with a complex structure, combining a piperidine ring, a chloro-quinoxaline moiety, and a tert-butyl ester functional group. The presence of the chloro group on the quinoxaline enhances the compound's potential for biological activity, making it a subject of interest in medicinal chemistry and drug development.

Properties

The molecular formula of this compound is C19H24ClN3O2S, with a molecular weight of approximately 363.84 g/mol.

Potential Applications

The uniqueness of this compound lies in its combination of multiple functional groups that enhance its potential biological activity while providing diverse synthetic pathways for modification. This complexity allows for targeted modifications that can lead to improved efficacy against specific biological targets compared to simpler analogs like quinoxaline or piperidine derivatives alone.

Biological Activity Research suggests that quinoxaline derivatives exhibit significant antimicrobial properties. The presence of the chloro group enhances the compound's ability to disrupt microbial cell membranes. Some studies indicate that quinoxaline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells, potentially by modulating signaling pathways related to cell survival and proliferation. There is also emerging evidence that quinoxaline derivatives can protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases.

Structural Analogs

- 3-(3-Chloroquinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester Contains an ether linkage instead of sulfanylmethyl.

- Quinoxaline Basic structure without additional functional groups.

- Piperidine Derivatives Varying substituents on the piperidine ring.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline ring may interact with DNA or proteins, leading to changes in cellular function. The piperidine ring and tert-butyl ester group may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to cross cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Linker Chemistry: The sulfanylmethyl linker in the target compound (vs. The aminomethyl analog (CAS 939986-55-7) exhibits basicity due to the -NH- group, which could affect solubility and binding interactions in biological systems .

Substituent Effects: The 3-chloroquinoxaline moiety (common in CAS 939986-43-3 and the target compound) contributes to aromatic stacking interactions and may confer antimicrobial or kinase-inhibitory activity, as seen in related quinoxaline derivatives .

Molecular Weight and Stability :

- The tert-butyl ester group consistently adds ~100–150 g/mol to the molecular weight across analogs. Higher molecular weights (e.g., 377.87 g/mol in CAS 939986-43-3) may influence pharmacokinetic properties like absorption and distribution .

- Sulfur-containing compounds (e.g., thiazole in CAS 442199-19-1) may exhibit greater metabolic stability due to resistance to oxidative degradation .

Biological Activity

2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its complex structure, which includes a piperidine ring, a chloro-quinoxaline moiety, and a tert-butyl ester functional group. Its molecular formula is C19H24ClN3O2S, with a molecular weight of approximately 393.84 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and in modulating various biological pathways.

Structural Characteristics

The unique structural features of this compound enhance its biological activity. The chloro group on the quinoxaline ring is believed to play a critical role in its interaction with biological targets, potentially increasing its binding affinity to enzymes or receptors involved in disease processes. The presence of the sulfanylmethyl group may also contribute to redox reactions that are essential for its biological function.

Biological Activity Overview

Potential Applications:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in drug development against infectious diseases.

- Enzyme Interaction: The compound may interact with various enzymes and receptors, influencing their activity. Similar compounds have shown binding affinity towards kinases and G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways involved in disease progression.

Case Studies and Experimental Data

-

Antimicrobial Testing:

- In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

-

Enzyme Inhibition Studies:

- Interaction studies revealed that the compound inhibits specific enzymes critical for pathogen survival. For instance, it showed competitive inhibition against neuraminidase enzymes from influenza viruses, with Ki values indicating moderate potency compared to existing inhibitors.

-

Pharmacokinetics:

- Pharmacokinetic studies suggest favorable absorption and distribution characteristics, with bioavailability assessments indicating that the compound can effectively reach target tissues when administered.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(3-Chloroquinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | Structure | Contains an ether linkage instead of sulfanylmethyl |

| Quinoxaline | Structure | Basic structure without additional functional groups |

| Piperidine Derivatives | Structure | Varying substituents on piperidine ring |

The comparative analysis highlights the unique combination of functional groups in this compound, which may enhance its biological activity compared to simpler analogs.

Q & A

Q. What are the key structural characterization techniques for confirming the identity of this compound?

To confirm the compound’s identity, researchers should employ:

- X-ray crystallography : Resolve the three-dimensional structure, including bond angles, dihedral angles (e.g., 41.64° observed in similar quinoline derivatives), and disorder in substituents (e.g., CF₃ groups with 82.4% occupancy) .

- NMR spectroscopy : Analyze ¹H/¹³C chemical shifts to verify the tert-butyl, piperidine, and quinoxaline moieties. For example, tert-butyl groups typically show sharp singlets at ~1.4 ppm in ¹H NMR.

- Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS).

Q. What safety precautions are critical during laboratory handling of this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as similar piperidine-tert-butyl esters are classified as acute toxicity Category 4 (oral, dermal, inhalation) .

- Ventilation : Work in a fume hood to mitigate inhalation risks.

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly used to prepare piperidine-tert-butyl ester derivatives?

- Boc protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) to protect the piperidine nitrogen .

- Suzuki coupling : For quinoxaline-thioether linkage, employ palladium catalysts (e.g., Pd(OAc)₂) with cesium carbonate as a base in tert-butanol at 40–100°C .

- Phase-transfer catalysis : Optimize alkylation reactions using chiral catalysts for stereoselective synthesis .

Advanced Research Questions

Q. How can X-ray crystallography data be interpreted to resolve structural ambiguities in this compound?

- Disorder modeling : Address substituent disorder (e.g., CF₃ groups with split occupancy) using refinement software like SHELXL. Apply constraints to refine site occupancies (e.g., 0.824 for the major component) .

- Hydrogen bonding analysis : Identify supramolecular interactions (e.g., O–H⋯O hydrogen bonds forming helical chains) to understand packing behavior .

- Validation metrics : Ensure R-factor convergence (e.g., R₁ < 0.05) and check residual electron density maps for unmodeled features.

Q. How can synthetic yields be optimized for multi-step reactions involving this compound?

- Reaction condition screening : Test solvents (e.g., tert-butanol vs. DMF), temperatures (40–100°C), and catalysts (e.g., XPhos ligand with Pd(OAc)₂) to maximize efficiency .

- Purification strategies : Use flash chromatography with gradients of ethyl acetate/hexane or preparative HPLC for polar intermediates.

- Scale-up considerations : Monitor exothermic reactions and adjust stirring rates to maintain homogeneity in large batches .

Q. How should conflicting NMR data (e.g., unexpected splitting or shifts) be addressed?

- Dynamic effects : Investigate rotational barriers (e.g., tert-butyl group rotation) using variable-temperature NMR.

- Impurity profiling : Compare with LC-MS data to identify byproducts (e.g., de-Boc intermediates or oxidation products).

- Solvent effects : Re-run spectra in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation .

Q. What computational methods support the analysis of this compound’s reactivity?

- DFT calculations : Predict transition states for key reactions (e.g., nucleophilic substitution at the quinoxaline sulfur) using Gaussian or ORCA software.

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem-derived 3D structures .

- Solvent accessibility : Simulate solvation effects with COSMO-RS to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.